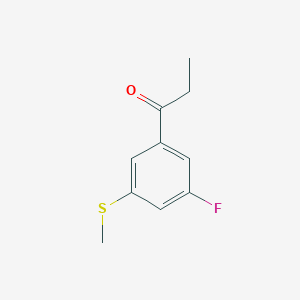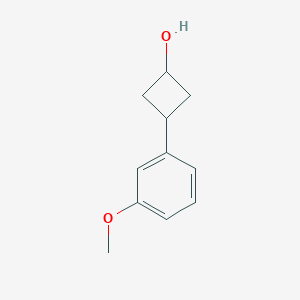
1-(3,4-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one is a synthetic organic compound characterized by the presence of trifluoromethylthio groups and a bromopropanone moiety
Méthodes De Préparation
The synthesis of 1-(3,4-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the trifluoromethylthio groups: This can be achieved through the reaction of a suitable phenyl precursor with trifluoromethylthiolating agents under controlled conditions.
Formation of the propanone moiety:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1-(3,4-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation and reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to yield the corresponding alcohols or thiols.
Coupling reactions: The trifluoromethylthio groups can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3,4-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one has several scientific research applications:
Organic synthesis: It serves as a building block for the synthesis of complex organic molecules, particularly those containing trifluoromethylthio groups, which are valuable in pharmaceuticals and agrochemicals.
Materials science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and fluorinated polymers.
Biological studies: Researchers investigate its potential as a bioactive molecule, exploring its interactions with biological targets and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of 1-(3,4-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio groups can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The bromopropanone moiety may also participate in covalent bonding with nucleophilic residues in proteins, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
1-(3,4-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one can be compared with other compounds containing trifluoromethylthio groups or bromopropanone moieties. Similar compounds include:
1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromopropan-1-one: This compound differs in the position of the trifluoromethyl groups, which can affect its reactivity and applications.
1-(3,4-Difluorophenyl)-2-bromopropan-1-one: The replacement of trifluoromethylthio groups with difluorophenyl groups results in different electronic properties and reactivity.
1-(3,4-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H7BrF6OS2 |
|---|---|
Poids moléculaire |
413.2 g/mol |
Nom IUPAC |
1-[3,4-bis(trifluoromethylsulfanyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C11H7BrF6OS2/c1-5(12)9(19)6-2-3-7(20-10(13,14)15)8(4-6)21-11(16,17)18/h2-5H,1H3 |
Clé InChI |
OAFKFXPDJPCNIE-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC(=C(C=C1)SC(F)(F)F)SC(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Rac-(1R,6S)-2-benzyl-2,5-diazabicyclo[4.2.0]octane](/img/structure/B14044241.png)

![1-(4-Aminopiperidin-1-YL)-2-((1R,3R,4''S,5R,5'S,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-YL)ethan-1-one](/img/structure/B14044252.png)
![(2R,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid HCl](/img/structure/B14044253.png)


![(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B14044274.png)
![2-[(2S,3R,4R,5S,6R)-6-[[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one](/img/structure/B14044281.png)




![tert-butyl 9-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B14044314.png)
